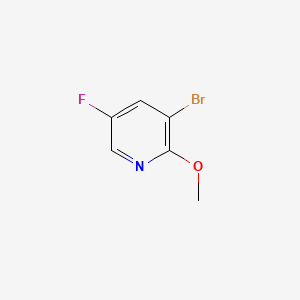

3-Bromo-5-fluoro-2-methoxypyridine

Beschreibung

Significance of Pyridine (B92270) Scaffolds in Synthetic Chemistry and Drug Discovery

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous structural motif in a vast array of biologically active compounds and functional materials. dovepress.comnih.gov Its presence in natural products like certain vitamins and alkaloids underscores its fundamental role in biochemistry. dovepress.com In medicinal chemistry, the pyridine scaffold is considered a "privileged structure" due to its ability to interact with a wide range of biological targets. researchgate.netrsc.org This has led to its incorporation into numerous FDA-approved drugs. rsc.org The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated, which can enhance the solubility and bioavailability of drug candidates. nih.govresearchgate.net Furthermore, the five carbon atoms of the pyridine ring provide distinct vectors for substitution, allowing for the fine-tuning of a molecule's steric and electronic properties to optimize its activity and selectivity. chemrxiv.org

Role of Halogen and Methoxy (B1213986) Substituents in Pyridine Reactivity and Functionalization

The introduction of substituents onto the pyridine ring dramatically influences its chemical reactivity and physical properties. Halogen atoms, such as bromine and fluorine, are particularly valuable in synthetic chemistry. A carbon-halogen bond on the pyridine ring serves as a versatile handle for a variety of chemical transformations, most notably transition metal-catalyzed cross-coupling reactions. chemrxiv.org This allows for the construction of complex molecular architectures. mdpi.com The electronegativity and size of the halogen atom can also modulate the electronic nature of the pyridine ring, influencing its reactivity in other transformations like nucleophilic aromatic substitution. nih.gov

The methoxy group (-OCH3), an electron-donating group, also plays a crucial role. It can direct the regioselectivity of certain reactions and influence the metabolic stability of a molecule. pipzine-chem.com In the context of drug discovery, the presence of a methoxy group can impact a compound's lipophilicity and its ability to interact with target proteins. pipzine-chem.com

Overview of 3-Bromo-5-fluoro-2-methoxypyridine within the Context of Functionalized Pyridine Derivatives

This compound is a prime example of a highly functionalized pyridine derivative that has emerged as a valuable building block in organic synthesis. pipzine-chem.com Its structure incorporates the key features discussed above: a pyridine core, a bromine atom poised for cross-coupling reactions, a fluorine atom that can influence reactivity and metabolic stability, and a methoxy group that can direct reactions and modify physical properties. pipzine-chem.comguidechem.com This unique combination of functional groups makes it a sought-after intermediate for the synthesis of complex target molecules, particularly in the development of new pharmaceuticals and agrochemicals. rsc.orgpipzine-chem.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-bromo-5-fluoro-2-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFNO/c1-10-6-5(7)2-4(8)3-9-6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSWCOAGQYSBFAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30654217 | |

| Record name | 3-Bromo-5-fluoro-2-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30654217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884494-81-9 | |

| Record name | 3-Bromo-5-fluoro-2-methoxypyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=884494-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-5-fluoro-2-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30654217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-5-fluoro-2-methoxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Bromo 5 Fluoro 2 Methoxypyridine

Established Synthetic Pathways

Several distinct methods for the preparation of 3-Bromo-5-fluoro-2-methoxypyridine have been reported in chemical literature and patents.

Synthesis via Nitrous Acid Diazotization and Subsequent Halogenation of 3,5-Dibromopyridine

A described method for preparing this compound involves the diazotization of a pyridine (B92270) derivative. biosynth.com One source specifies a preparation method starting from 3,5-dibromopyridine, which is treated with nitrous acid, followed by a reaction with sodium nitrite (B80452) in the presence of bromine. biosynth.com However, it is important to note that diazotization reactions typically require a primary aromatic amine as the starting material. 3,5-Dibromopyridine itself lacks the necessary amino group for this transformation. The reaction likely proceeds from an amino-dibromopyridine precursor, which is then converted to the target compound. This process is reported to be effective under mild conditions and results in a high yield of the product. biosynth.com

Bromination of 2-Methoxy-5-fluoropyridine using N-Bromosuccinimide (NBS)

A common and effective strategy for synthesizing this compound is the direct bromination of 2-Methoxy-5-fluoropyridine. google.com This electrophilic substitution reaction introduces a bromine atom at the 3-position of the pyridine ring. While various brominating agents can be used, N-Bromosuccinimide (NBS) is often preferred over liquid bromine. google.com The use of NBS is advantageous as it provides a slow, controlled release of bromine, which can minimize the formation of side products that may occur with the more aggressive elemental bromine. masterorganicchemistry.com The reaction is typically carried out at temperatures between 65-75 °C for approximately 4.5-5.5 hours to ensure higher efficiency and complete reaction. google.com

Alkylation of 3-Bromo-5-fluoro-2-hydroxypyridine with Methyl Iodide in the Presence of Silver Carbonate

Another documented synthesis involves the methylation of the hydroxyl group of 3-Bromo-5-fluoro-2-hydroxypyridine. google.com In this pathway, methyl iodide serves as the methylating agent, and the reaction is facilitated by silver carbonate in a toluene (B28343) solvent. This method, while being a direct single-step conversion, has significant drawbacks. The starting material, 3-Bromo-5-fluoro-2-hydroxypyridine, is expensive, and the reaction suffers from a low yield of only 44%. google.com Furthermore, the purification of the final product requires column chromatography, which can be a time-consuming and solvent-intensive process. google.com

Synthesis from 2-Methoxy-5-aminopyridine via Diazotization-Fluorination and Subsequent Bromination

A more recent and efficient two-step approach starts from the readily available intermediate, 2-Methoxy-5-aminopyridine. google.com The synthesis proceeds as follows:

Diazotization-Fluorination : The starting material, 2-Methoxy-5-aminopyridine, is first dissolved in an acid (such as hydrochloric, nitric, or sulfuric acid) and cooled to 0-5 °C. Nitrous acid or a nitrite salt is then added to form the diazonium salt intermediate. This is followed by reaction with a fluorinating agent like tetrafluoroboric acid to replace the diazonium group with a fluorine atom, yielding 2-Methoxy-5-fluoropyridine. google.com

Bromination : The intermediate 2-Methoxy-5-fluoropyridine is then brominated, typically using N-Bromosuccinimide, to afford the final product, this compound. google.com

Evaluation of Synthetic Route Efficiency and Scalability

The choice of a synthetic route for industrial production hinges on factors like cost, yield, safety, and ease of scale-up. A comparison of the established pathways for this compound highlights significant differences in their practicality.

The alkylation of 3-Bromo-5-fluoro-2-hydroxypyridine (Section 2.1.3) is considered inefficient for large-scale synthesis. google.com Its low yield (44%), reliance on expensive starting materials and reagents like silver carbonate, and the necessity for chromatographic purification make it economically unviable for industrial applications. google.com

In contrast, the two-step synthesis starting from 2-Methoxy-5-aminopyridine (Section 2.1.4) is presented as a much more scalable and efficient alternative. google.com It utilizes less expensive, commercially available materials. The reaction conditions are mild, and the reported yield is higher. google.com A crucial advantage is that the purification process does not require column chromatography, simplifying the workup procedure and reducing production costs and time. google.com This makes it a more suitable process for industrial-scale manufacturing. google.com

| Feature | Alkylation Route (2.1.3) | Diazotization/Bromination Route (2.1.4) |

| Starting Material | 3-Bromo-5-fluoro-2-hydroxypyridine | 2-Methoxy-5-aminopyridine |

| Reagent Cost | High (expensive starting material, silver carbonate) | Low (cheaper starting material) |

| Yield | Low (44%) google.com | High (>50%) google.com |

| Reaction Conditions | Not specified as particularly mild | Mild (<100 °C, normal pressure) google.com |

| Purification | Requires column chromatography google.com | Does not require column chromatography google.com |

| Scalability | Poor | Good, suitable for industrial production google.com |

Green Chemistry Approaches and Sustainable Synthesis Considerations

From a green chemistry perspective, the various synthetic routes for this compound can be evaluated based on their atom economy, use of hazardous substances, energy consumption, and waste generation.

The alkylation route (Section 2.1.3) is less favorable from a green chemistry standpoint. It uses methyl iodide, a toxic reagent, and a heavy metal salt (silver carbonate), the disposal of which presents environmental challenges. The use of toluene as a solvent and the need for column chromatography contribute to significant solvent waste.

The bromination of 2-Methoxy-5-fluoropyridine using NBS (Section 2.1.2) is a greener choice compared to using elemental bromine. NBS is a solid and easier to handle than volatile and highly corrosive Br₂, reducing potential hazards. masterorganicchemistry.com

Reactivity and Transformation of 3 Bromo 5 Fluoro 2 Methoxypyridine

Electrophilic and Nucleophilic Reactivity of the Pyridine (B92270) Ring

The reactivity of the pyridine ring in 3-bromo-5-fluoro-2-methoxypyridine is dictated by the interplay of the nitrogen heteroatom and the substituents. The nitrogen atom is inherently electron-withdrawing, which generally makes the pyridine ring electron-deficient and thus less reactive towards electrophilic substitution compared to benzene. However, the methoxy (B1213986) group at the 2-position is an electron-donating group, which can partially offset the electron-withdrawing effect of the nitrogen and the halogen substituents. Conversely, the bromine and fluorine atoms are electron-withdrawing, further deactivating the ring towards electrophilic attack but activating it towards nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.com

The pyridine nitrogen and the electron-withdrawing substituents make the ring susceptible to attack by nucleophiles. wikipedia.org SNAr reactions are particularly favored when strong electron-withdrawing groups are positioned ortho or para to a good leaving group, such as a halide. wikipedia.orgmasterorganicchemistry.com In this compound, the fluorine and bromine atoms act as potential leaving groups, and their positions relative to the activating/deactivating groups influence the regioselectivity of nucleophilic attack.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely used in the synthesis of complex organic molecules, including pharmaceuticals and materials. nih.govyoutube.com this compound, with its bromine atom, is a suitable substrate for various palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is weaker than a carbon-chlorine bond, making it more susceptible to oxidative addition to the palladium(0) catalyst, a key step in the catalytic cycle. youtube.comillinois.edu

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. illinois.eduharvard.edu This reaction is widely used due to its mild conditions, tolerance of various functional groups, and the commercial availability of a wide range of boronic acids and their derivatives. nih.govnih.gov

In the context of this compound, the bromine atom at the 3-position can be readily displaced by a variety of aryl, heteroaryl, alkyl, and alkenyl groups from the corresponding boronic acids or boronate esters. nih.govbeilstein-journals.org The reaction typically employs a palladium(0) catalyst, which can be generated in situ from a palladium(II) precursor like palladium(II) acetate (B1210297) (Pd(OAc)₂), and a phosphine (B1218219) ligand. The choice of ligand and base is crucial for the efficiency of the reaction. nih.gov For instance, the use of bulky electron-rich phosphine ligands can enhance the rate of oxidative addition and reductive elimination steps in the catalytic cycle. youtube.com

A general scheme for the Suzuki-Miyaura reaction of this compound is shown below:

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions with Related Bromo-pyridines

| Aryl Halide | Boronic Acid/Ester | Catalyst System | Product | Yield (%) | Reference |

| 3-Bromo-2-aminopyridine | Various aryl and heteroaryl boronic acids | RuPhos-precatalyst, LiHMDS | N³-Aryl-2,3-diaminopyridines | Moderate to good | nih.gov |

| ortho-Bromoanilines | Benzyl, alkyl, aryl, alkenyl, and heteroaromatic boronic esters | CataXCium A Pd G3 | Substituted anilines | Good to excellent | nih.gov |

| 5-Bromo-1,2,3-triazine | (Hetero)aryl boronic acids | Pd(dppf)Cl₂, Ag₂CO₃ | 5-(Hetero)aryl-1,2,3-triazines | Up to 97 | uzh.ch |

Note: This table presents data for analogous compounds to illustrate the general applicability of the Suzuki-Miyaura reaction.

Heck Reactions

The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. beilstein-journals.orglibretexts.org This reaction is a valuable tool for the construction of carbon-carbon bonds and is utilized in the synthesis of various fine chemicals. rug.nl

For this compound, the Heck reaction would involve its coupling with an alkene in the presence of a palladium catalyst and a base. The reaction typically proceeds via oxidative addition of the aryl bromide to a palladium(0) complex, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the product and regenerate the catalyst. libretexts.org A significant challenge in Heck reactions with aryl bromides can be the competing dehalogenation side reaction. beilstein-journals.org However, the use of specific additives like tetrabutylammonium (B224687) bromide (TBAB) can help to suppress this side reaction and improve the yield of the desired coupled product. beilstein-journals.org

A general scheme for the Heck reaction of this compound is as follows:

Table 2: General Conditions for Heck Reactions of Aryl Bromides

| Aryl Bromide | Alkene | Catalyst System | Base | Additive | Product | Reference |

| 3-Bromoindazoles | Various olefins | Pd(OAc)₂, PPh₃ | TEA | TBAB, NaBr | 3-Vinylindazoles | beilstein-journals.org |

| 2-Bromo-6-methoxynaphthalene | Ethylene | Pd/C | - | - | Vinylated naphthalene (B1677914) derivative | rug.nl |

Note: This table provides examples of Heck reactions with related bromo-heterocycles to demonstrate the potential of this transformation.

Negishi Cross-Coupling Reactions (Analogy to related compounds)

The Negishi cross-coupling reaction is a palladium- or nickel-catalyzed reaction between an organohalide and an organozinc compound. thermofisher.comorganic-chemistry.org This reaction is known for its high functional group tolerance and its ability to form carbon-carbon bonds between various sp², sp³, and sp hybridized carbons. organic-chemistry.org

A general representation of the Negishi coupling is:

Table 3: Examples of Negishi Cross-Coupling Reactions

| Aryl Halide/Triflate | Organozinc Source | Catalyst System | Product | Reference |

| Aryl bromides or triflates | Ethyl bromodifluoroacetate/Zn | Palladium catalyst | Aryl-CF₂CO₂Et | nih.gov |

| Aryl iodides | Ethyl bromofluoroacetate/Zn | Palladium catalyst | Aryl-CHFCO₂Et | nih.gov |

Note: This table shows the versatility of the Negishi reaction with different halogenated precursors.

Other Transition Metal-Catalyzed Coupling Transformations

Beyond the Suzuki, Heck, and Negishi reactions, this compound can potentially participate in other transition metal-catalyzed coupling reactions. These reactions offer alternative pathways to construct diverse molecular architectures. For example, C-N cross-coupling reactions, often catalyzed by palladium or copper, allow for the formation of carbon-nitrogen bonds, which is a crucial transformation in the synthesis of many biologically active compounds. nih.gov

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing electron-deficient aromatic and heteroaromatic rings. wikipedia.orgrsc.org The reaction involves the attack of a nucleophile on the aromatic ring, displacing a leaving group. masterorganicchemistry.com The presence of electron-withdrawing groups on the ring enhances its electrophilicity and facilitates the SNAr reaction. wikipedia.orgmasterorganicchemistry.com

In this compound, both the fluorine and bromine atoms can act as leaving groups in SNAr reactions. The pyridine nitrogen atom, along with the inductive effect of the halogens, makes the pyridine ring susceptible to nucleophilic attack. The rate and regioselectivity of the substitution depend on the nature of the nucleophile and the reaction conditions. acs.org Generally, fluorine is a better leaving group than bromine in many SNAr reactions due to its high electronegativity, which polarizes the C-F bond and facilitates nucleophilic attack at the carbon atom. masterorganicchemistry.com

Common nucleophiles used in SNAr reactions include alkoxides, amines, and thiols. For instance, reaction with sodium methoxide (B1231860) would lead to the substitution of one of the halogens with a methoxy group. Similarly, reaction with an amine would result in the formation of an aminopyridine derivative.

Table 4: General Reactivity in Nucleophilic Aromatic Substitution

| Substrate Type | Nucleophile | Key Features | Product Type | Reference |

| 2- or 4-Halopyridines | Alcohols, phenols, amines, amides, etc. | Site-specific functionalization | Substituted pyridines | acs.org |

| 3-Methoxypyridine | Amines | C3-amination using NaH-LiI system | 3-Aminopyridines | ntu.edu.sg |

| (Hetero)aryl chlorides/fluorides | Piperidine | Quantitative relative rate determination | Substituted (hetero)arenes | rsc.org |

Note: This table highlights the general principles and applications of SNAr reactions on pyridine and related heterocyclic systems.

Substitution at the Bromine Atom

The bromine atom at the C-3 position of the pyridine ring is an active site for various substitution reactions, particularly metal-catalyzed cross-coupling reactions. pipzine-chem.com These reactions are fundamental in creating new carbon-carbon and carbon-heteroatom bonds, thereby enabling the synthesis of more complex molecules.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds between organoboron compounds and organohalides. libretexts.orgillinois.edu In the context of this compound, the bromine atom can be readily displaced by various aryl or heteroaryl groups through coupling with the corresponding boronic acids or their esters. guidechem.com The general mechanism involves the oxidative addition of the bromopyridine to a palladium(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The reaction tolerates a wide range of functional groups and is a cornerstone in the synthesis of biaryl and heteroaryl-substituted pyridines. nih.govresearchgate.net

Buchwald-Hartwig Amination: This is another crucial palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds. chemspider.com It allows for the amination of aryl halides, including this compound, with a variety of primary and secondary amines. researchgate.net This reaction provides a direct route to aminopyridine derivatives, which are important scaffolds in medicinal chemistry. The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. nih.gov

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org This reaction can be used to introduce alkynyl groups at the 3-position of the pyridine ring by reacting this compound with a terminal alkyne. soton.ac.ukresearchgate.net The reaction is typically carried out under mild conditions and is compatible with a variety of functional groups. researchgate.netorganic-chemistry.org

| Reaction Type | Reactant | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | This compound | Aryl/Heteroarylboronic acid | Pd catalyst (e.g., Pd(OAc)₂, Pd/C), Base | 3-Aryl/Heteroaryl-5-fluoro-2-methoxypyridine |

| Buchwald-Hartwig Amination | This compound | Primary/Secondary Amine | Pd catalyst (e.g., [Pd₂(dba)₃]), Ligand (e.g., BINAP), Base | 3-Amino-5-fluoro-2-methoxypyridine derivative |

| Sonogashira Coupling | This compound | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | 3-Alkynyl-5-fluoro-2-methoxypyridine |

Substitution at the Fluorine Atom

The fluorine atom at the C-5 position is generally less reactive towards substitution than the bromine atom. However, under specific conditions, it can undergo nucleophilic aromatic substitution (SNA_r). pipzine-chem.com

Nucleophilic Aromatic Substitution (SNA_r): This type of reaction involves the attack of a nucleophile on an electron-poor aromatic ring, leading to the substitution of a leaving group. masterorganicchemistry.comlibretexts.org For SNA_r to occur, the aromatic ring must be activated by electron-withdrawing groups. libretexts.org In this compound, the pyridine nitrogen itself acts as an electron-withdrawing group, making the ring susceptible to nucleophilic attack. The fluorine atom, due to its high electronegativity, can act as a leaving group in SNA_r reactions, particularly when strong nucleophiles are employed. stackexchange.com The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. libretexts.org The rate of these reactions is influenced by the nature of the nucleophile and the reaction conditions. While less common than substitutions at the bromine, this reactivity pathway offers an alternative strategy for functionalizing the pyridine ring.

C-H Functionalization Strategies and Regioselectivity

Direct functionalization of C-H bonds is an increasingly important area in organic synthesis, offering more atom-economical routes to complex molecules.

Directed Ortho Metalation (DOM) and Related Deprotonation Approaches

Directed ortho metalation (DoM) involves the deprotonation of an aromatic C-H bond positioned ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. organic-chemistry.orgharvard.edu The resulting organometallic intermediate can then be trapped by various electrophiles. organic-chemistry.org In this compound, the methoxy group at the C-2 position can potentially act as a directing group. However, the regioselectivity of deprotonation can be influenced by the other substituents on the pyridine ring. The inherent acidity of the pyridine ring protons and the directing effects of the fluoro and bromo substituents also play a role. A known application involves the reaction with tert-butyllithium (B1211817) followed by treatment with triisopropyl borate (B1201080) to introduce a boronic ester group. guidechem.com

Metal-Catalyzed C-H Activation (e.g., C-H Borylation)

Metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of C-H bonds. C-H borylation, often catalyzed by iridium or rhodium complexes, allows for the conversion of a C-H bond into a C-B bond. This transformation is highly valuable as the resulting boronic esters can be used in subsequent cross-coupling reactions. While specific studies on the C-H borylation of this compound are not extensively detailed in the provided search results, the general principles of C-H activation on pyridine rings suggest that regioselectivity would be a key challenge, governed by the electronic and steric influences of the existing substituents.

Radical Reactions Involving the Compound

The involvement of this compound in radical reactions is a less explored area compared to its participation in ionic and organometallic processes. However, aryl halides can be precursors to aryl radicals under certain conditions, such as through the use of radical initiators or via photoredox catalysis. These aryl radicals could then participate in various C-C or C-heteroatom bond-forming reactions. The specific conditions and outcomes of such radical reactions involving this compound require further investigation.

Applications in Complex Organic Synthesis

Building Block for Heterocyclic Compounds

The structure of 3-Bromo-5-fluoro-2-methoxypyridine makes it an ideal starting material for the synthesis of more complex heterocyclic systems. bldpharm.com The bromine atom at the 3-position is particularly amenable to a variety of cross-coupling reactions. For instance, under palladium-catalyzed Suzuki coupling conditions, the bromine can react with various arylboronic acids or esters. guidechem.com This reaction allows for the direct and efficient introduction of diverse aryl or heteroaryl groups onto the pyridine (B92270) core, generating a wide array of substituted pyridine derivatives.

Furthermore, the electron-deficient nature of the pyridine ring, enhanced by the fluorine atom, influences the reactivity of the bromine atom, making it susceptible to nucleophilic attack under certain conditions, leading to debromination and functionalization. guidechem.com This reactivity is crucial for constructing fused heterocyclic systems or for introducing other functional groups necessary for subsequent synthetic transformations.

Precursor for Advanced Pharmaceutical Intermediates

The utility of this compound is prominently highlighted by its application as a key precursor in the synthesis of advanced pharmaceutical intermediates. A notable example is its use in the preparation of 5-Fluoro-2-methoxy-3-(2R)-2-pyrrolidinylpyridine. chemicalbook.com This transformation underscores the compound's role in building chiral, nitrogen-containing scaffolds that are prevalent in many biologically active molecules.

Its application extends to the synthesis of inhibitors for crucial biological targets. For example, derivatives of this compound are integral to the synthesis of potent and selective Bruton's Tyrosine Kinase (BTK) inhibitors, which are significant in the development of treatments for certain cancers and autoimmune diseases. google.com The specific substitution pattern of the starting material is often critical for achieving the desired potency and selectivity in the final drug candidate.

Synthesis of Boron-Containing Derivatives (e.g., Boronic Acid Pinacol (B44631) Esters)

A key synthetic transformation of this compound involves the conversion of its bromine atom into a boronic acid or a boronic acid ester, such as a pinacol ester. guidechem.com This is typically achieved through a halogen-metal exchange reaction followed by borylation. arkat-usa.org The process often involves reacting the bromo-pyridine with a strong organolithium reagent (like n-butyllithium or tert-butyllithium) at low temperatures, followed by quenching the resulting lithiated intermediate with a trialkyl borate (B1201080), such as triisopropyl borate or trimethyl borate. guidechem.comarkat-usa.org The resulting boronic acid can then be esterified with pinacol to yield the more stable and easily handled 5-Fluoro-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. msesupplies.comorgsyn.org

These boron-containing derivatives are exceptionally useful synthetic intermediates themselves. They are stable, often crystalline solids that serve as key partners in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds with a high degree of control and functional group tolerance. arkat-usa.orgorgsyn.org

Regioselective Derivatization for Library Synthesis

The distinct electronic properties and positions of the three substituents on the pyridine ring allow for highly regioselective derivatization, a crucial feature for the synthesis of compound libraries in drug discovery. The bromine atom at the C-3 position is the most common site for initial modification, primarily via metal-catalyzed cross-coupling reactions or conversion to a boronic ester. guidechem.comarkat-usa.org

This regioselectivity allows chemists to introduce a wide variety of substituents at a specific location on the pyridine ring while leaving the fluoro and methoxy (B1213986) groups untouched for potential later-stage modifications. By systematically varying the coupling partner (e.g., different arylboronic acids) in reactions with the bromo-pyridine or its boronic ester derivative, large libraries of structurally related compounds can be rapidly synthesized. This approach is fundamental to structure-activity relationship (SAR) studies, where researchers explore how changes in a molecule's structure affect its biological activity.

Medicinal Chemistry and Pharmacological Relevance of Derivatives

Intermediate for Bioactive Molecules

3-Bromo-5-fluoro-2-methoxypyridine serves as a crucial intermediate in the synthesis of various biologically active compounds. pipzine-chem.com The bromine atom, in particular, is highly reactive and can be readily displaced or used in cross-coupling reactions to introduce new functional groups. pipzine-chem.com This allows for the construction of complex molecular architectures with potential therapeutic applications. The presence of the fluorine atom can enhance metabolic stability and binding affinity of the final compounds, while the methoxy (B1213986) group can modulate the electron density of the pyridine (B92270) ring, influencing its reactivity and interaction with biological targets. pipzine-chem.com

Fragment in Drug Discovery Programs

In the realm of drug discovery, fragment-based approaches have gained prominence. This compound is an attractive fragment for such programs. Its relatively low molecular weight and specific chemical features allow it to be used as a starting point for building more complex drug candidates. nih.gov By identifying weak-binding fragments that interact with a biological target, medicinal chemists can elaborate on these fragments to develop high-affinity ligands.

Role as a Key Intermediate for TRK Inhibitors (e.g., LOXO-195)

A significant application of this compound is its role as a key intermediate in the synthesis of Tropomyosin Receptor Kinase (TRK) inhibitors. google.com One notable example is LOXO-195, a second-generation TRK inhibitor. google.com TRK inhibitors are a class of targeted cancer therapies that have shown remarkable efficacy in patients with tumors harboring NTRK gene fusions. The synthesis of LOXO-195 utilizes this compound as a critical building block, underscoring the importance of this compound in the development of next-generation cancer treatments. google.com

Structure-Activity Relationship (SAR) Studies of Functionalized Derivatives (Analogy to other pyrimidines/pyridines)

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For derivatives of this compound, SAR studies, by analogy with other functionalized pyridines and pyrimidines, provide valuable insights. For instance, the introduction of different substituents at the bromine position can significantly impact the potency and selectivity of the resulting compounds.

Studies on other pyridine derivatives have shown that the nature and position of substituents can dramatically alter their biological profiles. For example, in the context of antifungal agents, the presence of electron-withdrawing groups on a coumarin (B35378) skeleton, a related heterocyclic system, has been shown to enhance activity. mdpi.com Similarly, for antimicrobial pyridine derivatives, the type of functional group attached to the pyridine ring can determine the spectrum of activity against different microbial strains. researchgate.net These principles can be applied to the design of novel derivatives of this compound to optimize their therapeutic potential.

Development of Novel Pyridine-Based Therapeutic Agents

The versatile chemistry of this compound facilitates its use in the development of a wide range of novel therapeutic agents.

The pyridine scaffold is a common feature in many anticancer drugs. The ability to functionalize this compound makes it a valuable precursor for the synthesis of new anticancer agents. Research into thieno[2,3-b]pyridine-based compounds, for example, has identified derivatives with promising cytotoxic activity against hepatocellular and breast cancer cell lines. ekb.eg This highlights the potential of pyridine-based structures in oncology drug discovery.

With the rise of antimicrobial resistance, there is a pressing need for new antimicrobial agents. Pyridine derivatives have long been investigated for their antimicrobial properties. researchgate.net Studies on various pyridine-containing compounds have demonstrated their activity against a range of bacteria and fungi. ekb.egmdpi.com For instance, certain thieno[2,3-b]pyridine (B153569) derivatives have shown potent antimicrobial activity. ekb.eg The structural features of this compound provide a foundation for creating novel pyridine-based compounds with the potential to combat infectious diseases.

Anti-inflammatory Agents (Analogy to other pyrimidines/pyridines)

While specific studies on the anti-inflammatory properties of direct derivatives of this compound are not extensively available in public literature, the broader families of pyridine and pyrimidine (B1678525) compounds, to which it belongs, have demonstrated significant potential in the development of novel anti-inflammatory agents. The structural features of this compound, including the pyridine core, methoxy, fluoro, and bromo substituents, provide a versatile scaffold for the synthesis of molecules that can interact with key targets in inflammatory pathways.

The anti-inflammatory activity of pyridine and pyrimidine derivatives is often attributed to their ability to inhibit enzymes such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX), or to modulate the production of pro-inflammatory cytokines. nih.govmdpi.com For instance, certain pyridopyrimidinone derivatives have shown potent in vivo anti-inflammatory activity, superior to the standard drug celecoxib, by inhibiting COX-2. nih.gov The introduction of various substituents on the core ring structure can significantly influence the potency and selectivity of these compounds. For example, the presence of a bromine atom on some pyridopyrimidinone derivatives has been shown to augment their anti-inflammatory activity. nih.gov

Moreover, studies on other substituted pyridines have highlighted the importance of the substitution pattern for anti-inflammatory effects. For example, some thiazolo[4,5-b]pyridine (B1357651) derivatives have demonstrated considerable anti-inflammatory effects, with some compounds approaching or even exceeding the activity of ibuprofen. pensoft.net The search for new anti-inflammatory agents is a continuous effort in medicinal chemistry, and heterocyclic compounds like pyridines and pyrimidines remain a promising area of research. researchgate.net

Interactive Data Table: Anti-inflammatory Activity of Analogous Pyridine/Pyrimidine Derivatives

| Compound Class | Target/Assay | Key Findings | Reference |

| Pyridopyrimidinones | COX-2 Inhibition | Superior inhibitory activity compared to celecoxib. | nih.gov |

| Thiazolo[4,5-b]pyridines | Carrageenan-induced paw edema | Activity comparable to or exceeding ibuprofen. | pensoft.net |

| Pyrimidine derivatives | COX-2 Inhibition | Potent suppression of COX-2 activity. |

Other Biological Activities (e.g., Antidiabetic, Antioxidant)

The pyridine and pyrimidine scaffolds are not limited to anti-inflammatory applications but have also been explored for a range of other biological activities, including antidiabetic and antioxidant effects. The unique electronic properties conferred by the nitrogen atom in the pyridine ring, along with the potential for diverse substitutions, make these compounds attractive for targeting various biological pathways.

Antidiabetic Activity:

The prevalence of diabetes mellitus has spurred the search for novel and effective therapeutic agents. Pyridine derivatives have emerged as a promising class of compounds in this area. d-nb.info Their mechanisms of action often involve the inhibition of key enzymes such as α-amylase and α-glucosidase, which are involved in carbohydrate metabolism and glucose absorption. For instance, certain 2,3,6-tribromo-4,5-dihydroxybenzyl derivatives have shown potent inhibition of both PTP1B and α-glucosidase, with IC50 values significantly lower than the standard drug acarbose. nih.gov The structural features of these molecules, including the presence of bromine and hydroxyl groups, play a crucial role in their inhibitory activity. While direct studies on this compound derivatives are lacking, the established antidiabetic potential of other substituted pyridines suggests that derivatives of this compound could also exhibit similar activities.

Antioxidant Activity:

Oxidative stress is implicated in the pathophysiology of numerous diseases. Consequently, the development of compounds with antioxidant properties is of great interest. Pyridine and its derivatives have been investigated for their ability to scavenge free radicals and protect against oxidative damage. The antioxidant capacity of these compounds is often linked to the presence of electron-donating groups, such as methoxy and hydroxyl groups, which can stabilize free radicals. For example, some thiazolo[4,5-b]pyridine derivatives have been synthesized and evaluated for their antioxidant activity using methods like the DPPH radical scavenging assay. pensoft.net Although specific antioxidant data for derivatives of this compound are not available, the presence of a methoxy group in its structure suggests that its derivatives could potentially exhibit antioxidant properties.

Interactive Data Table: Antidiabetic and Antioxidant Activities of Analogous Pyridine Derivatives

| Activity | Compound Class | Target/Assay | Key Findings | Reference |

| Antidiabetic | 2,3,6-Tribromo-4,5-dihydroxybenzyl derivatives | α-Glucosidase Inhibition | Potent inhibition with low IC50 values. | nih.gov |

| Antidiabetic | Pyrimidine derivatives | α-Amylase Inhibition | Significant inhibition compared to standard. | d-nb.info |

| Antioxidant | Thiazolo[4,5-b]pyridines | DPPH Radical Scavenging | Demonstrated radical scavenging activity. | pensoft.net |

Applications in Research and Development

Use as a Building Block in Organic Synthesis

As a highly functionalized heterocycle, this compound serves as a key building block for the construction of more complex molecules. pipzine-chem.com Its ability to participate in a variety of chemical transformations allows for the introduction of diverse functional groups, making it an important intermediate in multi-step synthetic sequences. pipzine-chem.com

Role in Medicinal Chemistry as a Scaffold or Intermediate

In the field of medicinal chemistry, this compound is a particularly valuable intermediate. guidechem.com The pyridine (B92270) core is a common feature in many biologically active compounds, and the substituents on this molecule offer multiple points for modification in the process of drug discovery and lead optimization. pipzine-chem.com The fluorine atom can enhance metabolic stability and binding affinity, while the bromine atom provides a convenient point for diversification through cross-coupling reactions to explore structure-activity relationships. pipzine-chem.com It has been used as an intermediate in the synthesis of compounds such as 5-Fluoro-2-methoxy-3-(2R)-2-pyrrolidinylpyridine, indicating its utility in constructing molecules with potential biological activity. chemicalbook.com

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) serves as a powerful tool to investigate the electronic properties of 3-Bromo-5-fluoro-2-methoxypyridine. Theoretical studies on related substituted pyridines reveal that the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO) are significantly influenced by the nature and position of substituents on the pyridine (B92270) ring. researchgate.netnih.gov

DFT calculations can elucidate these electronic effects by mapping the electrostatic potential and calculating atomic charges. Such calculations for substituted pyridines have shown that electron-withdrawing groups tend to lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack. researchgate.net The precise positioning of the bromo, fluoro, and methoxy (B1213986) groups on the pyridine ring will create a unique electronic fingerprint, influencing its reactivity and interaction with other molecules. Studies on hypervalent pyridine-dipyrrolide bismuth complexes have demonstrated that substituents influence both HOMO and LUMO energy levels. researchgate.net

Table 1: Predicted Electronic Properties of this compound based on DFT studies of related compounds

| Property | Predicted Influence of Substituents |

| HOMO Energy | Likely lowered due to the inductive effect of halogens, potentially raised by the methoxy group's resonance. |

| LUMO Energy | Significantly lowered by the electron-withdrawing nature of the bromo and fluoro substituents. |

| Electron Density | Reduced on the pyridine ring, particularly at positions ortho and para to the nitrogen and the halogen substituents. |

| Dipole Moment | Expected to be significant due to the presence of multiple electronegative atoms and the lone pair on the nitrogen. |

Molecular Docking Simulations for Ligand-Target Interactions

Docking studies on various substituted pyridine and pyrimidine (B1678525) derivatives have demonstrated their potential as inhibitors for a range of biological targets, including enzymes like CDK2 and EGFR. nih.govnih.gov In these studies, the pyridine scaffold often forms key interactions with the amino acid residues in the active site of the target protein. For instance, the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, a crucial interaction for binding affinity.

In a hypothetical docking study of this compound, the molecule would be placed into the binding site of a target protein. The docking algorithm would then explore various conformations and orientations of the ligand, scoring them based on a force field that estimates the binding affinity. The bromine, fluorine, and methoxy groups would play significant roles in these interactions through hydrogen bonding, halogen bonding, and hydrophobic interactions. The results of such simulations could guide the design of more potent and selective inhibitors. For example, studies on aryl-substituted pyrazolo[3,4-b]pyridine derivatives have used molecular docking to understand their binding with the α-amylase enzyme. mdpi.com

Table 2: Potential Interactions of this compound in a Protein Binding Site (Hypothetical)

| Functional Group | Potential Type of Interaction |

| Pyridine Nitrogen | Hydrogen Bond Acceptor |

| Bromine Atom | Halogen Bonding, Hydrophobic Interactions |

| Fluorine Atom | Hydrogen Bonding, Halogen Bonding |

| Methoxy Group | Hydrogen Bond Acceptor, Hydrophobic Interactions |

Prediction of Chemical Reactivity and Regioselectivity

The chemical reactivity and regioselectivity of this compound are dictated by the electronic nature of the substituted pyridine ring. The pyridine ring is inherently electron-deficient compared to benzene, which generally makes it less reactive towards electrophilic aromatic substitution and more susceptible to nucleophilic aromatic substitution.

Electrophilic Aromatic Substitution: The strong deactivating effect of the pyridine nitrogen, compounded by the electron-withdrawing bromo and fluoro substituents, makes electrophilic substitution challenging. youtube.com Any electrophilic attack would be directed to the positions least deactivated. Based on the directing effects of the substituents, the most likely position for electrophilic attack would be C-4, which is meta to the strongly deactivating nitrogen and ortho to the activating methoxy group. However, harsh reaction conditions would likely be required. youtube.com

Nucleophilic Aromatic Substitution: The electron-deficient nature of the ring, enhanced by the bromo and fluoro groups, makes the molecule a good candidate for nucleophilic aromatic substitution. The bromine atom at the C-3 position is a potential leaving group. The regioselectivity of nucleophilic attack would be influenced by the ability of the ring to stabilize the negative charge in the Meisenheimer intermediate. Attack at positions ortho and para to the nitrogen and the electron-withdrawing groups is generally favored. A recent report describes the regioselective amination of 3,5-disubstituted pyridine N-oxides, highlighting the possibility of selective functionalization. acs.org

The regioselective synthesis of other polysubstituted pyridines often involves the strategic use of activating and directing groups. nih.gov

Conformation Analysis and Stereochemical Considerations

The conformational flexibility of this compound primarily revolves around the rotation of the methoxy group relative to the pyridine ring. Theoretical calculations on 2-methoxypyridine (B126380) have shown that the molecule prefers a planar conformation where the methoxy group is either syn or anti to the pyridine nitrogen. rsc.org The syn conformation, where the methyl group is on the same side as the nitrogen, is often found to be the more stable conformer due to a balance of steric and electronic effects. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling (Analogy to related compounds)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. While no specific QSAR models for this compound are publicly available, we can infer the approach based on studies of related halogenated aromatic compounds. nih.govnih.gov

A QSAR study on a series of analogues of this compound would involve synthesizing a library of related compounds with varying substituents and measuring their biological activity against a specific target. Molecular descriptors, which are numerical representations of the chemical structure, would then be calculated for each compound. These descriptors can be categorized as:

Electronic: Atomic charges, dipole moment, HOMO/LUMO energies.

Steric: Molecular volume, surface area, specific conformational descriptors.

Hydrophobic: LogP (partition coefficient).

Topological: Descriptors that describe the connectivity of atoms.

By using statistical methods such as multiple linear regression or machine learning algorithms, a mathematical equation is developed that correlates the descriptors with the observed biological activity. For halogenated compounds, descriptors related to polarizability and the potential for halogen bonding are often important. nih.govaimspress.com Such a QSAR model could then be used to predict the activity of new, unsynthesized compounds, thereby guiding the optimization of lead compounds in a drug discovery program. QSAR analyses have been successfully applied to novel halogen- and amidino-substituted benzothiazoles and benzimidazoles to understand their antiproliferative effects. mdpi.com

Future Research Directions and Emerging Trends

Development of Novel Synthetic Routes with Enhanced Efficiency

The synthesis of 3-Bromo-5-fluoro-2-methoxypyridine is crucial for its application as an intermediate. guidechem.com Current methods, while effective, present opportunities for improvement in terms of cost, yield, and environmental impact.

One established route involves the direct bromination of 2-methoxy-5-fluoropyridine using reagents like N-bromosuccinimide (NBS). guidechem.comgoogle.com Another reported synthesis starts from 3-bromo-5-fluoro-2-hydroxypyridine, which is methylated using methyl iodide in the presence of silver carbonate; however, this method is hampered by high costs and a modest yield of only 44%. google.com

A more recent and efficient approach detailed in patent literature begins with 2-methoxy-5-aminopyridine. google.com This starting material undergoes a diazotization reaction followed by fluorination to produce 2-methoxy-5-fluoropyridine, which is then brominated to yield the final product. google.com This multi-step process is considered more cost-effective. google.com

Future research will likely focus on optimizing these routes and developing entirely new pathways. The goal is to create more streamlined, high-yielding, and sustainable methods suitable for large-scale industrial production, thereby reducing costs and making the compound more accessible for various applications.

Table 1: Comparison of Synthetic Routes for this compound

| Starting Material | Key Reagents | Reported Yield | Notes | Reference |

|---|---|---|---|---|

| 2-methoxy-5-fluoropyridine | N-bromosuccinimide (NBS), Tetrahydrofuran | Not specified, but implied effective | A common and direct bromination method. | guidechem.com |

| 3-bromo-5-fluoro-2-hydroxypyridine | Methyl iodide, Silver carbonate, Toluene (B28343) | 44% | Considered expensive with low yield. google.com | google.com |

Exploration of New Catalytic Transformations

The reactivity of the bromine atom at the C3 position makes this compound an ideal substrate for a wide array of catalytic cross-coupling reactions. These reactions are fundamental for constructing complex molecular architectures.

Currently, the compound is extensively used in palladium-catalyzed reactions such as:

Suzuki Coupling: Reacting with various arylboronic acids to form C-C bonds and synthesize biaryl compounds. guidechem.commdpi.com

Sonogashira Coupling: Coupling with terminal alkynes, as demonstrated in the synthesis of TRK inhibitors. google.com

Boronation: Conversion of the C-Br bond to a C-B bond using reagents like bis(pinacolato)diboron. This creates a boronic ester derivative, which is itself a versatile intermediate for subsequent Suzuki couplings. google.comgoogle.com

Chan-Lam Coupling: Forming C-N bonds, further expanding its synthetic utility.

Future explorations will likely uncover new catalytic systems, perhaps utilizing more abundant and less expensive metals than palladium. Research into novel ligand designs could enhance reaction efficiency, selectivity, and functional group tolerance. The unique electronic properties conferred by the fluorine and methoxy (B1213986) groups could be exploited in asymmetric catalysis to produce chiral derivatives, a critical area in pharmaceutical development.

Discovery of Undiscovered Bioactive Properties in Derivatives

The pyridine (B92270) scaffold is a "privileged structure" in medicinal chemistry, appearing in thousands of approved drugs and bioactive compounds. nih.govrsc.org Derivatives of this compound have already shown significant promise in targeting a range of diseases.

This intermediate is a key component in the synthesis of:

TRK Kinase Inhibitors: For the treatment of pain, cancer, and neurodegenerative diseases. google.com

α4β7 Integrin Inhibitors: Used in therapies for inflammatory conditions. justia.comepo.org

CFTR Potentiators: For treating cystic fibrosis and related disorders. google.comgoogle.com

GABA Modulators: Investigated for potential applications in treating anxiety, schizophrenia, and mood disorders. google.com

Given the vast chemical space accessible from this starting material, there is a high probability of discovering derivatives with entirely new biological activities. Future research will involve synthesizing libraries of novel compounds and screening them against a wide array of biological targets. The search for new antimicrobial agents, in particular, is a pressing global health need where new pyridine derivatives could make a significant impact. nih.gov

Table 2: Bioactive Derivatives from this compound

| Therapeutic Target | Disease Area | Example Application | Reference |

|---|---|---|---|

| TRK Kinases | Oncology, Neurology | Pain, Cancer, Neurodegenerative Disease | google.com |

| α4β7 Integrin | Immunology | Inflammatory Diseases | justia.comepo.org |

| CFTR | Genetic Disorders | Cystic Fibrosis | google.comgoogle.com |

Integration with Flow Chemistry and Automated Synthesis Platforms

To accelerate the discovery and development of new derivatives, modern synthesis techniques are being increasingly adopted. Flow chemistry and automated synthesis platforms offer significant advantages over traditional batch processing.

For related halogenated pyridines, continuous flow reactors are already used in large-scale synthesis to improve the efficiency, safety, and reproducibility of steps like halogenation. Automated systems provide precise control over reaction parameters such as temperature and reagent addition rates, which helps to minimize the formation of side products and simplify purification.

The integration of this compound into these advanced platforms is a key emerging trend. This will enable the rapid synthesis of large libraries of derivatives for high-throughput screening in drug discovery and materials science. Furthermore, the data generated from automated experiments can be used to quickly optimize reaction conditions, significantly shortening development timelines.

Computational Design of Advanced Functional Materials Utilizing Pyridine Scaffolds

The field of materials science is increasingly driven by computational design. Pyridine-containing compounds are of interest for creating functional materials like organic optoelectronics and specialized polymers due to their electronic properties. pipzine-chem.com

Computational methods such as Density Functional Theory (DFT) are already being used to predict the electronic and structural properties of pyridine derivatives. mdpi.com These theoretical studies can guide the synthesis of new molecules with desired characteristics. For instance, computer modeling can help design novel sensors or piezoelectric materials. frontiersin.orgrsc.org

Future research will see a tighter integration of computational chemistry and experimental synthesis. By modeling the properties of virtual compounds based on the this compound scaffold, scientists can prioritize the synthesis of the most promising candidates for advanced functional materials. This synergy will accelerate the development of next-generation materials with applications in electronics, energy, and beyond.

Q & A

Q. What are the common synthetic routes for 3-Bromo-5-fluoro-2-methoxypyridine, and how can purity be ensured?

Methodological Answer: The synthesis typically involves halogenation and functional group interconversion. One approach is the halogen dance reaction, where bromine and fluorine substituents are introduced via regioselective electrophilic substitution on a methoxypyridine scaffold. For example, directed ortho-metallation (DoM) using lithium bases can facilitate bromine insertion at the 3-position, followed by fluorination at the 5-position using fluorinating agents like Selectfluor® . Purity Control:

- HPLC-MS : Monitor reaction progress and confirm product identity.

- Recrystallization : Use solvents like ethanol/water mixtures to isolate high-purity crystals.

- Elemental Analysis : Verify Br/F content matches theoretical values (±0.3% tolerance) .

Q. How can researchers characterize this compound and confirm its structural integrity?

Methodological Answer: A multi-technique approach is critical:

- NMR Spectroscopy :

- ¹H NMR : Methoxy protons appear as a singlet at δ ~3.9 ppm. Aromatic protons show coupling patterns reflecting substituent positions (e.g., JF-H ~8 Hz for fluorine at C5) .

- ¹³C NMR : Distinct peaks for Br- and F-substituted carbons (C3: δ ~110 ppm; C5: δ ~150 ppm due to fluorine’s electronegativity) .

- Mass Spectrometry : ESI-MS in positive mode should show [M+H]<sup>+</sup> at m/z 220.97 (C6H4BrFNO<sup>+</sup>) .

- X-ray Crystallography : Resolve ambiguities in substitution patterns (e.g., meta vs. para fluorine placement) .

Q. What are the stability considerations for this compound under varying experimental conditions?

Methodological Answer:

- Thermal Stability : Decomposes above 200°C; store at 2–8°C in amber vials to prevent light-induced degradation .

- Hydrolytic Sensitivity : The methoxy group is resistant to hydrolysis, but bromine may undergo slow nucleophilic substitution in polar aprotic solvents (e.g., DMSO) .

- Compatibility : Avoid strong bases (e.g., NaOH) to prevent dehalogenation. Use inert atmospheres (N2/Ar) during reactions .

Advanced Research Questions

Q. How do the electronic effects of bromine, fluorine, and methoxy groups influence reactivity in cross-coupling reactions?

Methodological Answer: The substituents create a unique electronic profile:

- Bromine (C3) : Acts as a leaving group in Suzuki-Miyaura couplings, with reactivity enhanced by electron-withdrawing fluorine (C5) .

- Methoxy (C2) : Electron-donating resonance stabilizes intermediates but may sterically hinder coupling at C3.

Case Study :

In Pd-catalyzed couplings, the reaction rate follows the order:

this compound > 3-Bromo-2-methoxypyridine > 3-Bromo-5-methyl-2-methoxypyridine, due to fluorine’s electron-withdrawing effect .

Q. How can researchers optimize substitution vs. coupling pathways in reactions involving this compound?

Methodological Answer:

- Nucleophilic Aromatic Substitution (SNAr) :

- Use polar aprotic solvents (DMF, DMSO) and catalysts like K2CO3 to activate bromine for substitution with amines or thiols .

- Fluorine at C5 deactivates the ring, requiring higher temperatures (80–120°C) .

- Cross-Coupling (e.g., Suzuki) :

- Optimize Pd catalysts (e.g., Pd(PPh3)4) and ligand systems (XPhos) to enhance yield in biphenyl syntheses .

- Use microwave-assisted conditions (100°C, 30 min) for faster kinetics .

Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?

Methodological Answer:

- Reaction Parameter Screening : Systematically vary temperature, solvent, and catalyst loading. For example, Pd(OAc)2/SPhos in dioxane/H2O (3:1) at 90°C improves reproducibility in aryl couplings .

- Byproduct Analysis : Use LC-MS to identify side products (e.g., dehalogenated species or homocoupling dimers) .

- Computational Modeling : DFT studies predict transition-state energies to rationalize yield differences (e.g., steric clashes with methoxy groups) .

Q. How can researchers leverage this compound in medicinal chemistry for lead optimization?

Methodological Answer:

- Bioisosteric Replacement : Replace bromine with other halogens (e.g., Cl, I) or pseudohalogens (CN) to modulate pharmacokinetics .

- Fragment-Based Screening : Use the core structure to generate analogs via parallel synthesis (e.g., introducing sulfonamides or heterocycles at C3) .

- ADME Profiling : Assess metabolic stability using liver microsomes; fluorine often reduces CYP450-mediated oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.